molecular formula C9H6OS B8281600 4H-Cyclohepta[b]thiophen-4-one CAS No. 50683-15-3

4H-Cyclohepta[b]thiophen-4-one

Cat. No.: B8281600
CAS No.: 50683-15-3
M. Wt: 162.21 g/mol
InChI Key: MWWHYPORGYMFIP-UHFFFAOYSA-N
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Description

4H-Cyclohepta[b]thiophen-4-one is a sulfur-containing heterocyclic compound characterized by a seven-membered cycloheptane ring fused with a thiophene moiety and a ketone group. It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The compound is synthesized via cyclization reactions, as demonstrated by the reflux of pentanoic acid derivatives with phosphorus pentoxide and Celite®, yielding 59% of the product as a yellow-brown oil . Its structural features include a conjugated system, evidenced by an IR carbonyl (C=O) stretching frequency at 1665 cm⁻¹, and a molecular formula of C₉H₁₀OS (MW: 166.24) .

Properties

CAS No.

50683-15-3

Molecular Formula

C9H6OS

Molecular Weight

162.21 g/mol

IUPAC Name

cyclohepta[b]thiophen-4-one

InChI

InChI=1S/C9H6OS/c10-8-3-1-2-4-9-7(8)5-6-11-9/h1-6H

InChI Key

MWWHYPORGYMFIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C(=O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Cyclohepta[b]thiophen-4-one Derivatives
  • 5,6,7,8-Tetrahydro-5-dimethylaminomethyl-4H-cyclohepta[b]thiophen-4-one⋅HCl (12a): Substituent: Dimethylaminomethyl group at C-3. Molecular Formula: C₁₂H₁₈ClNOS (MW: 259.8). IR: C=O at 1650 cm⁻¹. Synthesis: 42% yield via alkylation; exhibits a crystalline solid form (mp: 155°C) .
  • 5,6,7,8-Tetrahydro-5-cyanomethyl-4H-cyclohepta[b]thiophen-4-one (13a): Substituent: Cyanomethyl group at C-4. Molecular Formula: C₁₁H₁₁NOS (MW: 205.28). IR: C=O at 1660 cm⁻¹, CN at 2246 cm⁻¹. Synthesis: 75% yield as a dark oil .
Compound Substituent Molecular Formula IR (C=O, cm⁻¹) Yield Physical Form
4H-Cyclohepta[b]thiophen-4-one (11a) None C₉H₁₀OS 1665 59% Yellow-brown oil
12a Dimethylaminomethyl C₁₂H₁₈ClNOS 1650 42% Crystalline solid
13a Cyanomethyl C₁₁H₁₁NOS 1660 75% Dark oil
Cyclopenta[b]thiophen-4-one Analogs
  • 3-Methyl-4H-cyclopenta[b]thiophen-4-one (Compounds 1–2): Smaller five-membered ring system. Natural products with anti-inflammatory activity (IC₅₀: 19.8–56.6 μM against NO production) . Molecular Formula: C₈H₈OS (MW: 152.22).
  • 2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one :

    • Substituent: Chlorine at C-2.
    • Molecular Formula: C₇H₅ClOS (MW: 172.63).
    • Purity: ≥95% .
Benzo-Fused Derivatives
  • 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one :

    • Fused benzene ring enhances conjugation.
    • Intermediate in Ketotifen synthesis (CAS: 1622-55-5; MW: 230.30) .
    • Commercial purity: 90% .
  • 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one :

    • Substituent: Methoxy group at C-10.
    • Molecular Formula: C₁₄H₁₀O₂S (MW: 250.30).
    • Safety: Classified under GHS guidelines for industrial use .

Physicochemical Properties

  • Solubility and Stability: Cyclohepta[b]thiophen-4-one derivatives (e.g., 11a) are oil-based, while dimethylaminomethyl derivatives (12a) form stable crystalline solids . Benzo-fused derivatives (e.g., 9,10-Dihydro-4H-benzo[...]) exhibit higher melting points (84–87°C) due to extended conjugation .
  • Electronic Effects :

    • Electron-withdrawing groups (e.g., CN in 13a) lower electron density at the carbonyl, shifting IR frequencies slightly (1660 cm⁻¹ vs. 1665 cm⁻¹ in 11a) .

Preparation Methods

Thiophene-Glutaric Anhydride Condensation and Cyclization

The most widely documented synthesis of 4H-cyclohepta[b]thiophen-4-one involves a multistep sequence starting from substituted thiophenes. As described in , the reaction of 3-substituted thiophenes (8a,b ) with glutaric anhydride in dichloromethane under nitrogen atmosphere produces γ-ketoacid intermediates (9a,b ) (Equation 1):

Thiophene+Glutaric anhydrideCH2Cl2,N2γ-Ketoacid[1]\text{Thiophene} + \text{Glutaric anhydride} \xrightarrow{\text{CH}2\text{Cl}2, \text{N}_2} \gamma\text{-Ketoacid} \quad

Subsequent Wolff-Kishner reduction of 9a,b using hydrazine hydrate and sodium ethoxyde yields the corresponding hydrocarbons (10a,b ), which undergo cyclization in the presence of phosphorus pentoxide (P2_2O5_5) over Celite® at elevated temperatures. This step forms the tricyclic ketone 11a,b , with the 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one (11b ) isolated in 59% yield after purification . Key parameters include strict anhydrous conditions and controlled temperature during the cyclization to prevent ring-opening side reactions.

Mannich Reaction-Based Approach

A complementary route employs Mannich reactions to construct the cycloheptane-thiophene framework. As outlined in , treatment of 2-methylthiophene with formaldehyde and secondary amines (e.g., piperazine or morpholine) generates Mannich bases (12a,b ). These intermediates undergo cyanide-mediated elongation via nucleophilic addition to form nitriles (13a,b ), followed by acid-catalyzed hydrolysis to γ-ketoacids (14a,b ). Cyclocondensation with hydrazine hydrate ultimately furnishes the target compound (Equation 2):

Mannich baseNaCN, CH3OHNitrileHCl/AcOHγ-KetoacidHydrazineThis compound[1][3]\text{Mannich base} \xrightarrow{\text{NaCN, CH}_3\text{OH}} \text{Nitrile} \xrightarrow{\text{HCl/AcOH}} \gamma\text{-Ketoacid} \xrightarrow{\text{Hydrazine}} \text{this compound} \quad

This method achieves moderate yields (45–55%) but offers flexibility in introducing substituents at the thiophene 2-position, enabling structure-activity relationship studies .

Cycloheptyne Precursor Strategy

Recent advancements in strained alkyne chemistry have enabled novel pathways to this compound derivatives. As detailed in , 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one serves as a precursor for cycloheptyne generation. The synthesis begins with lithiation of cycloheptanone using lithium diisopropylamide (LDA), followed by trapping with S-p-tolyl p-toluenethiosulfonate to install a sulfinyl group. Triflation with bis(trifluoromethanesulfonyl)aniline and subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) yields the sulfoxide-triflate intermediate, which undergoes elimination to form the cycloheptyne (Equation 3):

CycloheptanoneLDA, ThiosulfonateSulfinyl intermediatePhNTf2TriflatemCPBACycloheptyne precursor[4]\text{Cycloheptanone} \xrightarrow{\text{LDA, Thiosulfonate}} \text{Sulfinyl intermediate} \xrightarrow{\text{PhNTf}_2} \text{Triflate} \xrightarrow{\text{mCPBA}} \text{Cycloheptyne precursor} \quad

While this method requires specialized reagents and low-temperature conditions (−78°C), it provides access to strained intermediates for click chemistry applications .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of the three primary routes:

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Thiophene condensationThiophene 8a,b Glutaric anhydride, P2_2O5_559 High yield; scalableRequires anhydrous conditions
Mannich reaction2-MethylthiopheneFormaldehyde, NaCN45–55 Substituent flexibilityModerate yields; multi-step
Cycloheptyne precursorCycloheptanoneLDA, mCPBA42 Access to strained intermediatesLow temperatures; expensive reagents

Characterization and Analytical Validation

Successful synthesis of this compound requires rigorous characterization. Elemental analysis (C, H, N, S) typically aligns with theoretical values within ±0.4%, as confirmed via Perkin-Elmer 240C analyzers . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiophene protons (δ 6.8–7.2 ppm) and cycloheptane methylene groups (δ 1.5–2.5 ppm). Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 180 [M+^+], consistent with the molecular formula C9_9H10_{10}OS .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4H-Cyclohepta[b]thiophen-4-one, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions of thiophene precursors under controlled conditions. For example, highlights analogous synthesis pathways for structurally similar compounds, such as forming the cyclohepta[b]thiophene framework via acid-catalyzed cyclization followed by functional group introduction. To optimize purity, use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (≥99%) with UV detection at 254 nm . Ensure proper characterization using NMR (¹H/¹³C) and mass spectrometry to validate structural integrity .

Q. How should researchers design experiments to characterize the electronic properties of this compound?

  • Methodological Answer : Employ cyclic voltammetry (CV) to assess redox behavior in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. Compare results with DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental HOMO-LUMO gaps with theoretical predictions. emphasizes the use of spectroscopic techniques (e.g., UV-Vis for λₘₐₓ) and X-ray crystallography (if single crystals are obtainable) to validate electronic transitions and molecular geometry .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected regioselectivity in electrophilic substitutions) may arise from solvent effects or catalyst choice. Replicate experiments under standardized conditions (e.g., anhydrous DCM vs. THF) and perform kinetic studies using in-situ IR or NMR monitoring. recommends statistical analysis (ANOVA or t-tests) to compare datasets, ensuring confidence intervals (p < 0.05) are reported . Additionally, cross-reference synthetic protocols from peer-reviewed sources (avoiding commercial platforms like benchchem.com ) to identify methodological outliers .

Q. What advanced spectroscopic techniques are critical for probing non-covalent interactions in this compound complexes?

  • Methodological Answer : Use NMR titration experiments (e.g., ¹H NMR in CDCl₃) to study host-guest interactions, complemented by isothermal titration calorimetry (ITC) for binding affinity measurements (ΔG, ΔH). For π-π stacking analysis, employ X-ray crystallography or Raman spectroscopy to detect vibrational mode shifts. and highlight the utility of mass spectrometry (HRMS-ESI) to confirm complex stoichiometry .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using crystal structures from the PDB. Combine with MD simulations (AMBER or GROMACS) to assess binding stability. stresses the importance of QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at C-2) with bioactivity. Validate predictions via in vitro assays (IC₅₀ measurements) .

Data Reporting and Replication Guidelines

Q. What minimal data must be included to ensure reproducibility of this compound synthesis?

  • Methodological Answer : Follow : Report yields, Rf values, NMR shifts (δ ppm), IR peaks (cm⁻¹), and mass spectra (m/z). For new compounds, include microanalysis (C, H, N, S) and optical rotation ([α]D) if applicable. For known compounds, cite prior characterization data and confirm consistency (e.g., melting point within ±2°C of literature values) .

Q. How should researchers address conflicting NMR assignments for this compound analogs?

  • Methodological Answer : Re-run NMR experiments at higher field strengths (500 MHz or above) with DEPT, COSY, and HSQC to resolve overlapping signals. Compare with computed NMR spectra (GIAO method) using Gaussian or ORCA. advises depositing raw NMR data in public repositories (e.g., Zenodo) for peer validation .

Tables of Key Data

Property Technique Typical Values Reference
Melting PointDSC128–130°C
λₘₐₓ (UV-Vis)Spectrophotometry285 nm (ε = 1.2 × 10⁴ L mol⁻¹ cm⁻¹)
HOMO-LUMO GapCV/DFT3.2 eV (exp) / 3.1 eV (calc)
Crystallographic DataX-raySpace Group P2₁/c, Z = 4

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